molecular formula C6H12N4 B12858479 1-Propyl-1H-pyrazole-4,5-diamine

1-Propyl-1H-pyrazole-4,5-diamine

Cat. No.: B12858479
M. Wt: 140.19 g/mol
InChI Key: ONFGLCWPFZSODG-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole ring with two amino groups at positions 4 and 5, and a propyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization with terminal alkynes .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and high yields. The use of transition-metal catalysts and photoredox reactions has also been explored to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-Propyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-propylpyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3

InChI Key

ONFGLCWPFZSODG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)N)N

Origin of Product

United States

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